2-(2,2-Difluorocyclopropoxy)ethan-1-amine 2-(2,2-Difluorocyclopropoxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1955540-99-4
VCID: VC2893518
InChI: InChI=1S/C5H9F2NO/c6-5(7)3-4(5)9-2-1-8/h4H,1-3,8H2
SMILES: C1C(C1(F)F)OCCN
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol

2-(2,2-Difluorocyclopropoxy)ethan-1-amine

CAS No.: 1955540-99-4

Cat. No.: VC2893518

Molecular Formula: C5H9F2NO

Molecular Weight: 137.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Difluorocyclopropoxy)ethan-1-amine - 1955540-99-4

Specification

CAS No. 1955540-99-4
Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
IUPAC Name 2-(2,2-difluorocyclopropyl)oxyethanamine
Standard InChI InChI=1S/C5H9F2NO/c6-5(7)3-4(5)9-2-1-8/h4H,1-3,8H2
Standard InChI Key UIAZDWHRUVNAAL-UHFFFAOYSA-N
SMILES C1C(C1(F)F)OCCN
Canonical SMILES C1C(C1(F)F)OCCN

Introduction

Chemical Identity and Structure

Basic Chemical Information

2-(2,2-Difluorocyclopropoxy)ethan-1-amine is characterized by the following fundamental chemical identifiers:

ParameterValue
CAS Number1955540-99-4
Molecular FormulaC₅H₉F₂NO
Molecular Weight137.13 g/mol
Structural ClassificationFluorinated amine, cyclopropyl ether

The compound consists of three primary structural components: a 2,2-difluorocyclopropyl group, an oxygen linkage (ether), and an ethanamine chain. This arrangement creates a molecule with unique spatial and electronic properties that differentiate it from similar compounds.

Structural Features

The molecular structure of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine contains several distinctive features that contribute to its chemical behavior:

  • A cyclopropyl ring system creates ring strain and unique geometry

  • Two fluorine atoms at the 2-position of the cyclopropyl ring provide electronic effects

  • An ether oxygen connecting the cyclopropyl group to the ethyl chain

  • A primary amine terminal group with nucleophilic properties

The presence of the difluoro substituents on the cyclopropyl ring significantly influences the compound's electronic distribution, creating a unique reactivity profile compared to non-fluorinated analogs.

PropertyCharacteristic
Physical StateLikely a colorless to pale yellow liquid or oil at room temperature
SolubilitySoluble in common organic solvents (ethers, alcohols, chlorinated solvents)
PolarityModerate polarity due to amine and ether functionalities
Boiling PointExpected to be higher than non-fluorinated analogs due to F-containing groups

The compound's amphiphilic nature (containing both polar amine/ether groups and nonpolar fluorinated regions) likely influences its solubility behavior in various solvents.

Synthesis and Preparation

Purification Methods

Purification of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine typically employs standard techniques used for similar organic compounds:

Purification TechniqueApplication
Column ChromatographyPrimary method for separating the compound from reaction byproducts
DistillationMay be applicable if thermal stability is sufficient
RecrystallizationPossible for salt forms of the compound
ExtractionUseful for initial purification steps

The selection of appropriate purification methods depends on the specific synthesis route and potential impurities.

Chemical Properties and Reactivity

Functional Group Reactivity

2-(2,2-Difluorocyclopropoxy)ethan-1-amine exhibits reactivity patterns influenced by both its primary amine group and its fluorinated cyclopropyl ether structure:

  • The primary amine group can participate in:

    • Nucleophilic substitution reactions

    • Amide and imine formation

    • Salt formation with acids

    • Coordination with metals

  • The difluorocyclopropyl moiety contributes:

    • Enhanced stability compared to non-fluorinated cyclopropanes

    • Altered electronic properties affecting adjacent functional groups

    • Potential for ring-opening reactions under specific conditions

Stability Characteristics

The presence of fluorine atoms significantly influences the stability of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine:

Stability AspectCharacteristic
Thermal StabilityEnhanced due to strong C-F bonds
Chemical StabilityIncreased resistance to oxidation compared to non-fluorinated analogs
Metabolic StabilityPotentially improved due to fluorine substitution
Hydrolytic StabilityMay be affected by the cyclopropyl ether linkage

The difluoro substitution pattern creates a unique electronic environment that impacts bond strengths and reactivity throughout the molecule.

Common Reactions

2-(2,2-Difluorocyclopropoxy)ethan-1-amine can participate in various chemical transformations, including:

  • N-acylation to form amides

  • Reductive amination with aldehydes or ketones

  • N-alkylation to form secondary or tertiary amines

  • Formation of salts with organic or inorganic acids

  • Potential cyclopropyl ring-opening under specific conditions

These reactions form the basis for incorporating this structural unit into more complex molecules for various applications.

Applications and Significance

Medicinal Chemistry Applications

The unique structural features of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine make it valuable in medicinal chemistry applications:

  • As a building block for pharmaceutical compounds

  • In the design of enzyme inhibitors

  • For the development of receptor modulators

  • As a metabolically stable bioisostere for non-fluorinated analogs

The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of drug candidates containing this structural unit.

Research Significance

This compound represents an important class of fluorinated building blocks that enable exploration of structure-activity relationships in various fields:

Research AreaPotential Contribution
Medicinal ChemistryProvides access to unique pharmacophores with tuned properties
Organic SynthesisEnables study of fluorinated cyclopropane reactivity
Physical Organic ChemistryAllows investigation of fluorine effects on molecular properties
Materials ResearchFacilitates development of fluorine-containing functional materials

The ongoing interest in fluorine chemistry makes compounds like 2-(2,2-Difluorocyclopropoxy)ethan-1-amine valuable research tools.

Biological Activities and Properties

Structure-Activity Relationships

The structural elements of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine contribute to its potential biological activity in distinct ways:

Understanding these structure-activity relationships is crucial for rational design of active compounds based on this scaffold.

Metabolic Considerations

The fluorinated nature of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine likely influences its metabolic profile:

  • Enhanced resistance to oxidative metabolism due to C-F bonds

  • Altered pharmacokinetics compared to non-fluorinated analogs

  • Potential for unique metabolic pathways specific to fluorinated compounds

  • Modified bioavailability influenced by the compound's lipophilicity

These metabolic considerations are important factors in the potential development of pharmaceuticals containing this structural unit.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator